Methyl 4-chloro-6-(hydroxymethyl)picolinate
Overview
Description
Methyl 4-chloro-6-(hydroxymethyl)picolinate is an organic compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . It is a derivative of picolinic acid and is characterized by the presence of a chloro group at the 4-position and a hydroxymethyl group at the 6-position on the pyridine ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 4-chloro-6-(hydroxymethyl)picolinate typically involves the reaction of methyl 2-pyridinecarboxylate with chloroformyl chloride, followed by hydrolysis with sodium hydroxide to obtain the target product . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability and purity of the compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired product quality. The compound is usually stored under inert gas (nitrogen or argon) at low temperatures to maintain its stability .
Chemical Reactions Analysis
Methyl 4-chloro-6-(hydroxymethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro group can be reduced to form a methyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-chloro-6-(hydroxymethyl)picolinate has a wide range of scientific research applications, including:
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-6-(hydroxymethyl)picolinate involves its interaction with specific molecular targets and pathways. The chloro and hydroxymethyl groups on the pyridine ring allow the compound to participate in various chemical reactions, leading to the formation of different derivatives with unique biological activities. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed.
Comparison with Similar Compounds
Methyl 4-chloro-6-(hydroxymethyl)picolinate can be compared with other similar compounds, such as:
Methyl 6-(hydroxymethyl)picolinate: Lacks the chloro group, leading to different chemical reactivity and applications.
Methyl 4-chloro-2-picolinate: Lacks the hydroxymethyl group, resulting in different biological activities and uses.
Methyl 4-chloro-6-(methoxymethyl)picolinate: Contains a methoxymethyl group instead of a hydroxymethyl group, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and a wide range of applications in various fields.
Properties
IUPAC Name |
methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)7-3-5(9)2-6(4-11)10-7/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHMXHMSILAEDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555581 | |
Record name | Methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109880-43-5 | |
Record name | Methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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